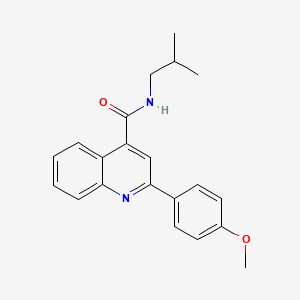
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as IB-MECA, is a synthetic compound that belongs to the class of selective agonists of the adenosine A3 receptor. This receptor is a G protein-coupled receptor that is widely distributed in various tissues and organs, including the brain, heart, lungs, and immune system. The activation of the adenosine A3 receptor by IB-MECA has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for scientific research applications.
作用机制
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide exerts its effects by selectively activating the adenosine A3 receptor, which is coupled to a variety of intracellular signaling pathways. The activation of this receptor has been shown to inhibit the activity of various enzymes and ion channels, as well as to modulate the release of neurotransmitters and cytokines. The downstream effects of adenosine A3 receptor activation are complex and depend on the specific tissue and cell type being studied.
Biochemical and Physiological Effects:
The activation of the adenosine A3 receptor by N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cell proliferation and induction of apoptosis in cancer cells
- Inhibition of pro-inflammatory cytokine production and immune cell activation
- Vasodilation and cardioprotection in the heart
- Neuroprotection and modulation of neurotransmitter release in the brain
- Modulation of ion channel activity and neurotransmitter release in the peripheral nervous system
实验室实验的优点和局限性
One of the main advantages of using N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in scientific research is its high selectivity for the adenosine A3 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors or unrelated targets. Additionally, N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied in vitro and in vivo, which provides a wealth of information on its pharmacological properties and potential therapeutic applications.
One limitation of using N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its relatively low potency and efficacy compared to other adenosine A3 receptor agonists. Additionally, the effects of N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide may vary depending on the specific cell type and experimental conditions used, which can complicate data interpretation.
未来方向
There are several future directions for research on N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide and the adenosine A3 receptor, including:
- Further elucidation of the signaling pathways and downstream effects of adenosine A3 receptor activation
- Development of more potent and selective adenosine A3 receptor agonists and antagonists
- Investigation of the role of adenosine A3 receptor in various diseases and pathological conditions
- Exploration of the potential of adenosine A3 receptor modulation as a therapeutic strategy in various diseases
- Investigation of the effects of adenosine A3 receptor modulation on the gut microbiome and immune system.
合成方法
The synthesis of N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. One of the key steps is the reaction between 4-methoxybenzaldehyde and 2-aminobenzonitrile, which yields 2-(4-methoxyphenyl)quinoline. This intermediate is then converted to N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide by reacting it with isobutyl chloroformate and then with 4-dimethylaminopyridine.
科学研究应用
N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease have also been targeted by N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide due to its anti-inflammatory effects. Additionally, N-isobutyl-2-(4-methoxyphenyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)13-22-21(24)18-12-20(15-8-10-16(25-3)11-9-15)23-19-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFABDBCIWZEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)
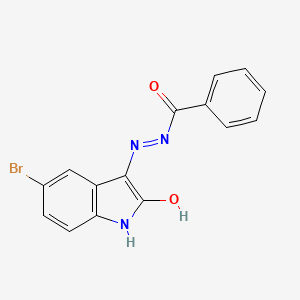
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
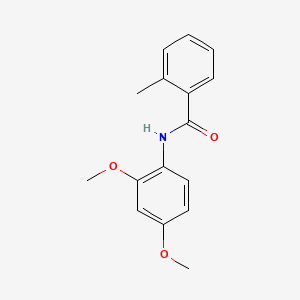
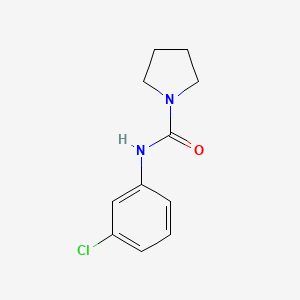
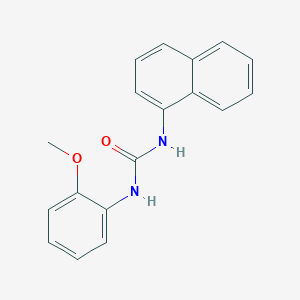
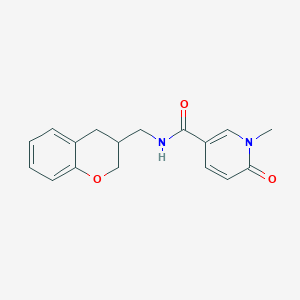
![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)
![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
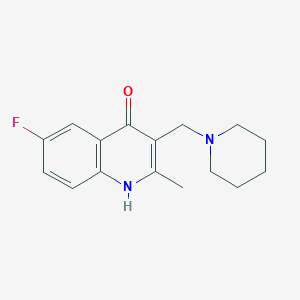
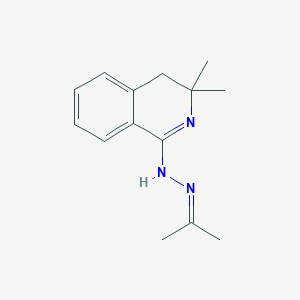
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)